An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: Properties and Applications
An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the bifunctional linker, N-(Azido-PEG3)-N-Fluorescein-PEG4-acid. This versatile molecule is of significant interest in bioconjugation, proteomics, and drug discovery, particularly for its role in "click chemistry" and the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is a heterobifunctional molecule that incorporates three key components: an azide (B81097) group for bioorthogonal conjugation, a fluorescein (B123965) moiety for fluorescent detection, and a carboxylic acid for covalent linkage to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.
Below is a summary of the key chemical properties for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid and its closely related analogue, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.
Table 1: Chemical Properties of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid
| Property | Value |
| CAS Number | 2100306-72-5[1][2] |
| Molecular Formula | C40H49N5O14S[1] |
| Molecular Weight | 855.91 g/mol [1] |
| Purity | Typically ≥95% |
| Appearance | Pale yellow to yellow solid or oil |
| Storage Conditions | -20°C, protected from light and moisture |
Table 2: Chemical Properties of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
| Property | Value |
| CAS Number | 2100306-50-9[3] |
| Molecular Formula | C38H45N5O13S[3] |
| Molecular Weight | 811.9 g/mol [3] |
| Purity | Typically ≥98%[3] |
| Appearance | Pale yellow solid |
| Storage Conditions | -20°C, protected from light and moisture[3] |
Key Applications
The unique tripartite structure of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid makes it a valuable tool in a variety of research and development applications:
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Bioconjugation and Fluorescent Labeling: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. The azide group can then be used for subsequent "click chemistry" reactions to attach the fluorescently labeled molecule to another molecule of interest containing a compatible alkyne or cyclooctyne (B158145) group. This allows for the specific and efficient fluorescent labeling of biomolecules.[4][5]
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Click Chemistry: This molecule is a key reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions are highly specific and can be performed in complex biological media, making them ideal for labeling biomolecules in vitro and on the surface of living cells.[4][6]
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PROTAC Development: As a PROTAC linker, N-(Azido-PEG3)-N-Fluorescein-PEG4-acid can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The fluorescent properties of the linker can aid in the characterization and visualization of the resulting PROTAC molecule.[7]
Experimental Protocols
While specific protocols should be optimized for each application, the following provides a general framework for the use of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid in bioconjugation and click chemistry.
Protocol 1: Amine Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule, such as a protein.
Materials:
-
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid
-
Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid in anhydrous DMF or DMSO (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in an appropriate buffer or water immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a suitable reaction vessel, combine the N-(Azido-PEG3)-N-Fluorescein-PEG4-acid stock solution with an activation buffer (e.g., MES buffer, pH 6.0).
-
Add a molar excess of EDC and NHS/sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule should be optimized based on the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the azide-functionalized molecule (from Protocol 1) to a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide- and alkyne-containing molecules in a suitable solvent.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO/t-butanol for TBTA, water for THPTA).
-
-
Click Reaction:
-
In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
Add the copper ligand to the reaction mixture, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or as needed for complete reaction. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting fluorescently labeled conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted starting materials.
-
Visualizations
The following diagrams illustrate the conceptual workflows for the application of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. N-(Azido-PEG3)-N-Fluorescein-PEG4-acid | 2100306-72-5 [chemicalbook.com]
- 3. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
